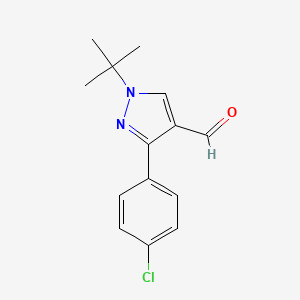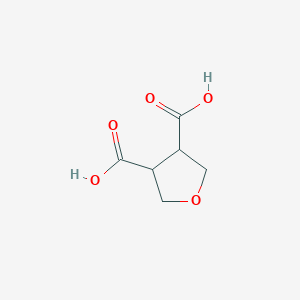
Tetrahydrofuran-3,4-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydrofuran-3,4-dicarboxylic acid is a chemical compound with the molecular formula C6H8O5. It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. This compound is characterized by the presence of two carboxylic acid groups attached to the third and fourth carbon atoms of the tetrahydrofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrahydrofuran-3,4-dicarboxylic acid can be achieved through several methods. One common approach involves the reaction of tetrahydrofuran with maleic anhydride under acidic conditions, followed by hydrolysis to yield the desired product. Another method includes the use of sulfur ylides and acetylenic esters, which undergo a series of reactions such as Michael addition, intramolecular nucleophilic addition, and elimination to form the compound .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of tetrahydrofuran derivatives. This process can be carried out using various catalysts, including palladium and platinum-based catalysts, under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: Tetrahydrofuran-3,4-dicarboxylic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield tetrahydrofuran derivatives with reduced carboxylic groups.
Major Products Formed: The major products formed from these reactions include various substituted tetrahydrofuran derivatives, dicarboxylic acids, and reduced tetrahydrofuran compounds .
Scientific Research Applications
Tetrahydrofuran-3,4-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and polymers.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways involving furan derivatives.
Medicine: Research has explored its potential as a precursor for the synthesis of pharmaceutical compounds with therapeutic properties.
Industry: It is employed in the production of bio-based polymers and materials with enhanced mechanical properties
Mechanism of Action
The mechanism of action of tetrahydrofuran-3,4-dicarboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in oxidation and reduction reactions. The compound’s carboxylic acid groups play a crucial role in its reactivity, allowing it to participate in a wide range of chemical transformations .
Comparison with Similar Compounds
Tetrahydrofuran-2,5-dicarboxylic acid: Another derivative of tetrahydrofuran with carboxylic acid groups at the second and fifth positions.
2-Furoic acid: A furan derivative with a single carboxylic acid group.
2,5-Furandicarboxylic acid: A well-known furan derivative used in the production of bio-based polymers.
Uniqueness: Tetrahydrofuran-3,4-dicarboxylic acid is unique due to its specific substitution pattern on the tetrahydrofuran ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized materials and compounds .
Properties
Molecular Formula |
C6H8O5 |
|---|---|
Molecular Weight |
160.12 g/mol |
IUPAC Name |
oxolane-3,4-dicarboxylic acid |
InChI |
InChI=1S/C6H8O5/c7-5(8)3-1-11-2-4(3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10) |
InChI Key |
QUHAOMPZQHGTKN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CO1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetamide, N-[2-(1-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B12938700.png)
![9-[(Trimethylsilyl)methyl]-6-{[(trimethylsilyl)methyl]sulfanyl}-9H-purine](/img/structure/B12938708.png)
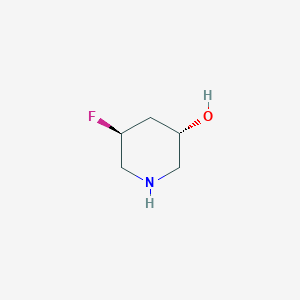

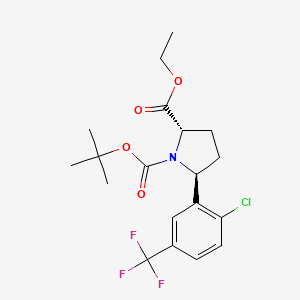
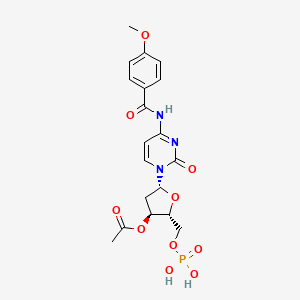

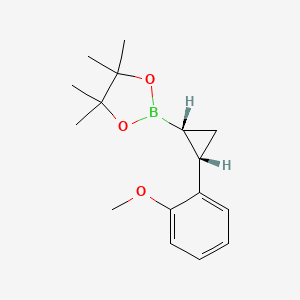
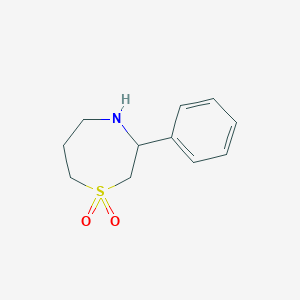
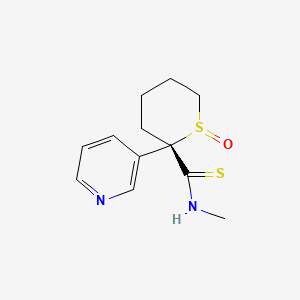

![Methyl 5-(5-fluoro-2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)phenyl)-1,3,4-oxadiazole-2-carboxylate](/img/structure/B12938764.png)
